N-[(2R)-2-hydroxy-2-phenylethyl]benzamide
Description
Chemical Structure: N-[(2R)-2-hydroxy-2-phenylethyl]benzamide (CAS: 74213-58-4; 116126-03-5) is a chiral benzamide derivative featuring an (R)-configured 2-hydroxy-2-phenylethyl group attached to the benzamide nitrogen.
Characterization typically includes ¹H/¹³C NMR, IR, GC-MS, and elemental analysis .
Properties
IUPAC Name |
N-[(2R)-2-hydroxy-2-phenylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-14(12-7-3-1-4-8-12)11-16-15(18)13-9-5-2-6-10-13/h1-10,14,17H,11H2,(H,16,18)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUOCQXDQFRPAF-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CNC(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-2-hydroxy-2-phenylethyl]benzamide typically involves the reaction of 2-phenylethanol with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final benzamide product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[(2R)-2-hydroxy-2-phenylethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: Formation of N-[(2R)-2-oxo-2-phenylethyl]benzamide.
Reduction: Formation of N-[(2R)-2-amino-2-phenylethyl]benzamide.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
N-[(2R)-2-hydroxy-2-phenylethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2R)-2-hydroxy-2-phenylethyl]benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxy group can form hydrogen bonds with amino acid residues in the enzyme, enhancing its binding affinity .
Comparison with Similar Compounds
Key Properties :
- Stereochemistry : The (R)-configuration at the hydroxyl-bearing carbon may enhance stereoselective interactions in catalysis or drug design .
- Hydrogen Bonding : The hydroxyl group enables hydrogen bonding, influencing solubility and molecular recognition .
Comparison with Structural Analogues
Structural and Functional Group Variations
Physicochemical Properties
Biological Activity
N-[(2R)-2-hydroxy-2-phenylethyl]benzamide, also known by its CAS number 111059-46-2, is a chiral compound belonging to the class of phenylethanolamines. This compound has garnered attention for its potential therapeutic applications, particularly in the context of opioid receptor modulation and other pharmacological activities. The following sections provide a comprehensive overview of its biological activity, including synthesis, receptor interactions, and case studies.
This compound is characterized by the following chemical properties:
- Molecular Formula : C15H15NO2
- Molecular Weight : Approximately 245.30 g/mol
- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
The synthesis typically involves the reaction of 2-phenylethanol with benzoyl chloride in the presence of a base such as pyridine. The reaction pathway can be summarized as follows:
Opioid Receptor Interactions
Research indicates that this compound interacts with various opioid receptors, which are critical for pain modulation and analgesic effects. A study highlighted its affinity for the -opioid receptor, suggesting potential use in pain management therapies .
Receptor Binding Affinities :
| Compound | Receptor Type | Ki (nM) |
|---|---|---|
| N-[...]-benzamide | -opioid | 24 |
| N-[...]-benzamide | 28 | |
| N-[...]-benzamide | 18 |
These values indicate that the compound has a moderate binding affinity for these receptors, which may correlate with its analgesic properties.
Cytotoxic Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures showed significant cytotoxicity with IC50 values ranging from 3.61 to 6.11 μg/mL against SGC cell lines .
Case Studies
- Study on Oxytropis falcata Bunge :
- Opioid Modulation Research :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
